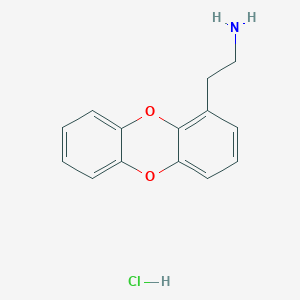

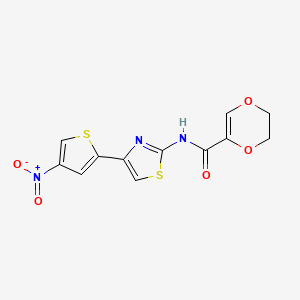

![molecular formula C20H20ClN5OS B2460181 N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212358-65-0](/img/structure/B2460181.png)

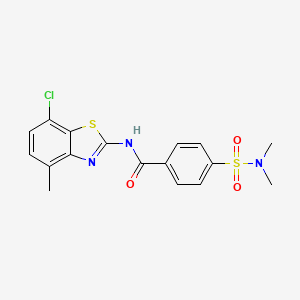

N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been studied as a potential neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Antiviral Activity

Pyrimidine and its derivatives have been proven to have antiviral activity . This suggests that the compound could potentially be used in the development of antiviral drugs.

Anticancer Activity

The compound has also been associated with anticancer activity . This suggests that it could potentially be used in the development of anticancer drugs.

Antioxidant Activity

Pyrimidine and its derivatives have been proven to have antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs.

Antimicrobial Activity

Pyrimidine and its derivatives have been proven to have antimicrobial activity . This suggests that the compound could potentially be used in the development of antimicrobial drugs.

Synthesis of Novel Heterocyclic Compounds

Enaminonitrile, in particular, is a highly reactive and versatile intermediate utilized for the synthesis of novel heterocyclic compounds . This suggests that the compound could potentially be used in the synthesis of novel heterocyclic compounds.

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, have shown promising anti-hiv and antibacterial activities . Therefore, it can be inferred that the compound might interact with enzymes or receptors involved in these biological processes.

Mode of Action

Triazole compounds, which share a similar structure, are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Biochemical Pathways

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that they may have a significant impact at the molecular and cellular levels.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5OS/c1-12-17(19(27)25-15-7-5-14(21)6-8-15)18(26-20(24-12)22-11-23-26)13-3-9-16(28-2)10-4-13/h3-12,17-18H,1-2H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMSMLMNWRDMPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2460103.png)

![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)

![3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2460117.png)

![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)